molecular formula C7H18Cl2N2 B13642679 [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl

[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl

Cat. No.: B13642679
M. Wt: 201.13 g/mol
InChI Key: LYWHDJZFBXAOJE-JFYKYWLVSA-N
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Description

[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2S,5S)-1,5-dimethylpyrrolidine.

    Alkylation: The pyrrolidine is then alkylated using a suitable alkylating agent to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Involved in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Dimethylpyrrolidinium
  • (2S,5S)-1,5-Dimethylpyrrolidin-1-yl

Uniqueness

[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride stands out due to its specific chiral configuration and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

LYWHDJZFBXAOJE-JFYKYWLVSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C)CN.Cl.Cl

Canonical SMILES

CC1CCC(N1C)CN.Cl.Cl

Origin of Product

United States

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